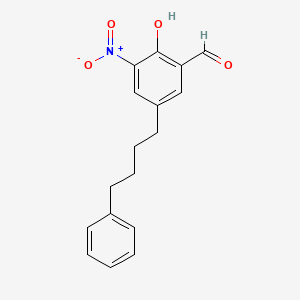
2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a hydroxyl group, a nitro group, and a phenylbutyl substituent on a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 2-hydroxybenzaldehyde to introduce the nitro group, followed by the alkylation of the resulting nitrobenzaldehyde with 4-phenylbutyl bromide under basic conditions. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzoic acid.
Reduction: 2-Hydroxy-3-amino-5-(4-phenylbutyl)benzaldehyde.
Substitution: 2-Alkoxy-3-nitro-5-(4-phenylbutyl)benzaldehyde or 2-Acyl-3-nitro-5-(4-phenylbutyl)benzaldehyde.
科学的研究の応用
2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with proteins and enzymes, affecting their function and activity. The phenylbutyl substituent may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Lacks the phenylbutyl substituent, making it less lipophilic and potentially less bioactive.
3-Nitrobenzaldehyde: Lacks both the hydroxyl and phenylbutyl groups, resulting in different chemical reactivity and biological activity.
4-Phenylbutylbenzaldehyde:
Uniqueness
2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the hydroxyl, nitro, and phenylbutyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
2-hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-12-15-10-14(11-16(17(15)20)18(21)22)9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,10-12,20H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTBRYSUGSUYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
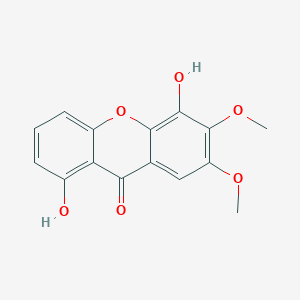

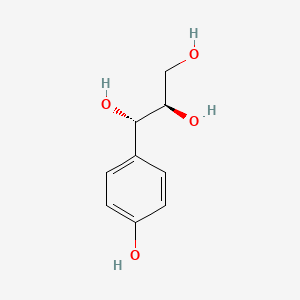
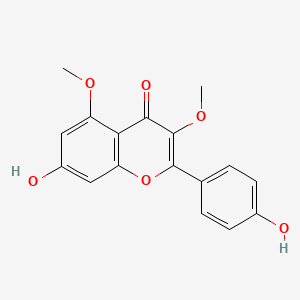
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylate](/img/structure/B8255258.png)
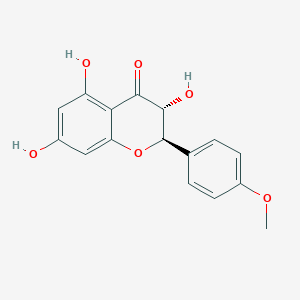
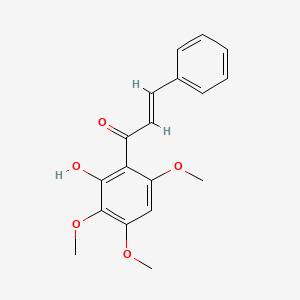
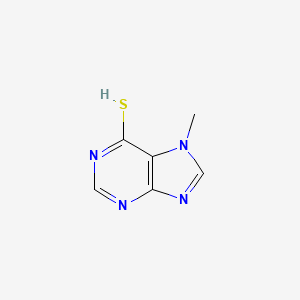
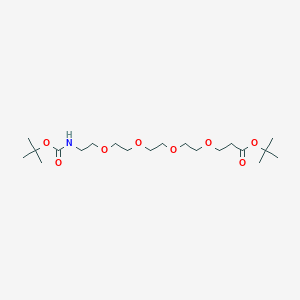
![2-[2-Oxo-5-(2-pyrimidinyl)-1,2-dihydro-3-pyridyl]benzonitrile](/img/structure/B8255312.png)
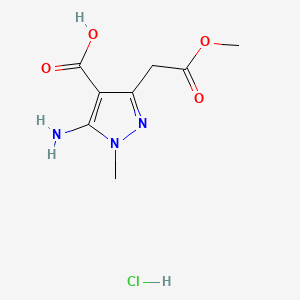
![(2S)-3-amino-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(pyridin-3-yl)butanoic acid](/img/structure/B8255324.png)
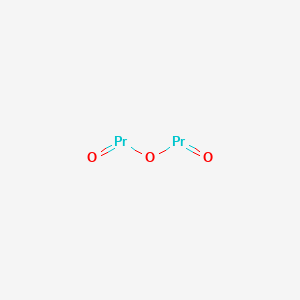
![11-hydroxy-17-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]heptadecanoic acid](/img/structure/B8255340.png)
